4-(2-Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
CAS No.: 90619-26-4
Cat. No.: VC8369075
Molecular Formula: C10H8ClNO3
Molecular Weight: 225.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90619-26-4 |
---|---|
Molecular Formula | C10H8ClNO3 |
Molecular Weight | 225.63 g/mol |
IUPAC Name | 4-(2-chloroacetyl)-1,4-benzoxazin-3-one |
Standard InChI | InChI=1S/C10H8ClNO3/c11-5-9(13)12-7-3-1-2-4-8(7)15-6-10(12)14/h1-4H,5-6H2 |
Standard InChI Key | AWLWRIPHBXJYJD-UHFFFAOYSA-N |
SMILES | C1C(=O)N(C2=CC=CC=C2O1)C(=O)CCl |
Canonical SMILES | C1C(=O)N(C2=CC=CC=C2O1)C(=O)CCl |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-(2-chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is C₁₀H₈ClNO₃, with a molecular weight of 225.63 g/mol. Its structure comprises a benzoxazinone scaffold—a six-membered ring combining benzene and oxazine moieties—substituted at the 4-position with a chloroacetyl group (-CO-CH₂-Cl). The chloroacetyl moiety introduces electrophilic reactivity, facilitating nucleophilic substitution or cross-coupling reactions .
Key structural attributes:
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Benzoxazine core: A fused bicyclic system with oxygen and nitrogen atoms at positions 1 and 4, respectively.
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Chloroacetyl substituent: A ketone-linked chloromethyl group that enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) .
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Planar aromatic system: The benzene ring contributes to π-π stacking interactions, relevant in supramolecular chemistry .
Synthetic Methodologies
Smiles Rearrangement Approach
A widely employed method involves Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. As detailed by Zhou et al. , the synthesis proceeds via:
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Formation of 2-chloroacetamide: Reaction of primary amines with chloroacetyl chloride yields N-substituted 2-chloroacetamides.
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Etherification with 2-chlorophenol: The acetamide intermediate reacts with 2-chlorophenol in the presence of a base (e.g., Cs₂CO₃).
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Cyclization: Heating in DMF induces Smiles rearrangement, forming the benzoxazinone ring .
Representative reaction conditions:
Starting Material | Base | Solvent | Temperature | Yield (%) |
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N-alkyl-2-chloroacetamide | Cs₂CO₃ | DMF | Reflux | 45–90 |
This method accommodates sterically hindered substrates, enabling diverse N-alkyl/aryl derivatives .
Alternative Routes
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Reductive cyclization: Ethyl 2-(2-nitrophenoxy)acetate, synthesized from 2-nitrophenol and ethyl bromoacetate, undergoes Fe/AcOH reduction to form 2-aminophenoxy intermediates. In situ cyclization yields the benzoxazinone core .
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Direct coupling: 2-Aminophenol reacts with chloroacetyl chloride under basic conditions (e.g., NaHCO₃), followed by thermal cyclization .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in chloroform, DMF, and DMSO; poorly soluble in water .
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Stability: Sensitive to hydrolysis under acidic/basic conditions due to the labile chloroacetyl group. Storage at –20°C in inert atmospheres is recommended .
Spectroscopic Data
Infrared (IR) spectroscopy:
¹H NMR (CDCl₃):
¹³C NMR (CDCl₃):
Applications in Medicinal Chemistry
Benzoxazinones exhibit broad bioactivity, with the chloroacetyl variant serving as a precursor for:
Antifungal Agents
Derivatives inhibit fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis .
Antidepressant Scaffolds
The benzoxazine core interacts with serotonin and norepinephrine transporters, modulating neurotransmitter levels .
Kinase Inhibitors
Chloroacetyl-substituted analogs act as ATP-competitive inhibitors of PI3Kγ and tyrosine kinases, relevant in oncology .
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